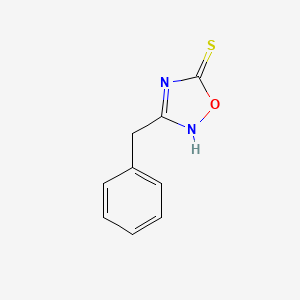
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C₅H₅ClF₂O₃. It is a derivative of butanoic acid and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with fluorinated reagents. The reaction typically involves the use of a palladium catalyst and symmetric allylic diacetates or dicarbonates . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-3-oxobutanoate: Similar structure but lacks fluorine atoms.
Ethyl 4,4-difluoro-3-oxobutanoate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-chloro-3-oxobutanoate: Similar but lacks fluorine atoms.
Uniqueness
The fluorine atoms, in particular, contribute to its stability and ability to interact with biological molecules in a specific manner .
Propiedades
Fórmula molecular |
C5H5ClF2O3 |
|---|---|
Peso molecular |
186.54 g/mol |
Nombre IUPAC |
methyl 2-chloro-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H5ClF2O3/c1-11-5(10)2(6)3(9)4(7)8/h2,4H,1H3 |
Clave InChI |
PMCQGVURVYCFBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

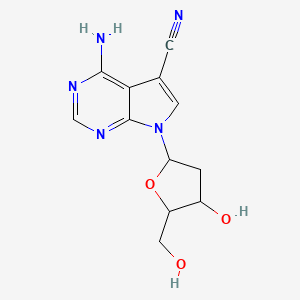

![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

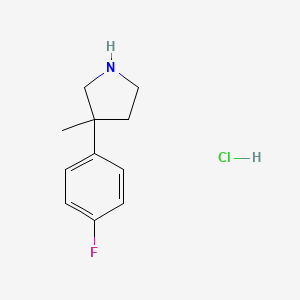
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
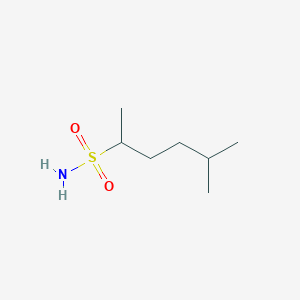
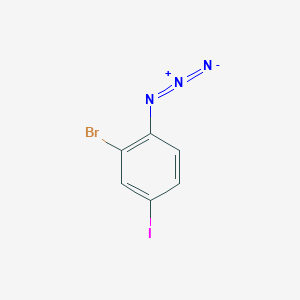
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
